molecular formula C21H16F3N5O3 B2714445 2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide CAS No. 941884-17-9

2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide

Cat. No.: B2714445
CAS No.: 941884-17-9
M. Wt: 443.386
InChI Key: CWKQFLPJYOAUSZ-UHFFFAOYSA-N
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Description

2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide is a highly specialized compound known for its significant role in various scientific research applications, particularly in the fields of chemistry and biology. This compound is characterized by a complex molecular structure, which contributes to its unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide typically involves a multi-step process. This can include the following general steps:

  • Formation of the pyrazolo[3,4-d]pyridazin core through cyclization reactions.

  • Introduction of the phenyl groups via electrophilic aromatic substitution.

  • Acylation reactions to incorporate the acetamide moiety. Reaction conditions often require careful control of temperature, pH, and solvents to ensure high yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using batch or continuous processes. Advanced techniques such as flow chemistry can be employed to enhance efficiency and scalability. Purification steps, including crystallization and chromatography, are crucial to obtain the final high-purity product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound may undergo oxidation reactions, potentially altering the oxo functional group.

  • Reduction: Reduction reactions can modify the carbonyl groups.

  • Substitution: Electrophilic and nucleophilic substitution reactions can introduce or replace functional groups on the aromatic rings.

Common Reagents and Conditions

  • Oxidizing agents: Hydrogen peroxide, potassium permanganate.

  • Reducing agents: Sodium borohydride, lithium aluminum hydride.

  • Substitution reagents: Halogens, alkylating agents, nucleophiles.

Major Products Formed

Depending on the reaction type, the products can vary significantly. Oxidation might yield sulfoxides, reduction could produce alcohols, and substitutions can introduce various functional groups, tailoring the compound for specific applications.

Scientific Research Applications

This compound is extensively utilized in multiple domains:

Chemistry

  • Catalysis: Acts as a catalyst in organic reactions due to its stable framework and reactive sites.

  • Material science: Used in the development of advanced materials with specific electronic and optical properties.

Biology

  • Enzyme inhibition: Functions as an inhibitor for certain enzymes, useful in studying biochemical pathways.

  • Drug development: Potential use in designing new pharmaceuticals targeting specific diseases.

Medicine

  • Therapeutics: Investigated for its potential therapeutic effects, particularly in inflammatory and neurological disorders.

Industry

  • Agrochemicals: Components of pesticides and herbicides, contributing to agricultural advancements.

  • Polymer science: Used in the synthesis of specialty polymers with enhanced properties.

Mechanism of Action

The mechanism by which 2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide exerts its effects is multifaceted.

Molecular Targets and Pathways

  • Enzyme interaction: Binds to active sites on enzymes, inhibiting their activity and altering biochemical pathways.

  • Receptor modulation: Interacts with cellular receptors, affecting signal transduction processes.

Comparison with Similar Compounds

When compared to structurally similar compounds, 2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide stands out due to its unique combination of functional groups and stability.

Similar Compounds

  • 1-phenyl-3-(4-pyridazinyl)-2-propen-1-one

  • 4-(trifluoromethyl)phenyl)-2-pyrazoline

These compounds share some structural elements but differ in specific functional groups and overall reactivity.

By encapsulating this compound's synthesis, reactivity, and applications, we gain a comprehensive understanding of its significance in various scientific fields. Intriguing, right?

Properties

IUPAC Name

2-(4-methyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F3N5O3/c1-13-17-11-25-29(15-5-3-2-4-6-15)19(17)20(31)28(27-13)12-18(30)26-14-7-9-16(10-8-14)32-21(22,23)24/h2-11H,12H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWKQFLPJYOAUSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C2=C1C=NN2C3=CC=CC=C3)CC(=O)NC4=CC=C(C=C4)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F3N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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